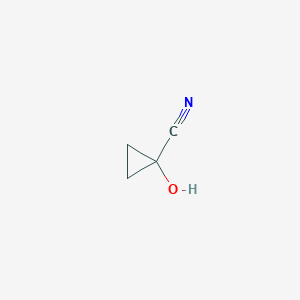

1-Hydroxycyclopropane-1-carbonitrile

Overview

Description

Synthesis Analysis

The synthesis of cyclopropane derivatives, such as 1-Hydroxycyclopropane-1-carbonitrile, often involves intricate reactions that can include cyclopropenation, Diels-Alder reactions, and other cycloadditions. For instance, the reactions of related compounds like 1-methylcycloprop-2-ene-1-carbonitrile with cyclohexa-1,4-diene demonstrate the complexity of cyclopropane synthesis through consecutive Alder-ene and Diels-Alder reactions (Lodochnikova et al., 2010).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives plays a crucial role in their chemical behavior. Studies on similar compounds, like cyclopropane(1,1)dicarbonitrile, provide insights into the structural dynamics of these molecules, indicating they are asymmetric rotors with specific rotational constants, which could influence the reactivity and properties of 1-Hydroxycyclopropane-1-carbonitrile (Pearson et al., 1975).

Chemical Reactions and Properties

Cyclopropane derivatives undergo various chemical reactions, including hydrocyanation, cyclopropanation, and Diels-Alder reactions, which are essential for the synthesis of pharmaceutically relevant nitrile derivatives and demonstrate the compounds' versatility (Bhunia et al., 2018). The ability to participate in different reactions showcases the chemical diversity and potential applications of 1-Hydroxycyclopropane-1-carbonitrile.

Scientific Research Applications

Tandem Alder-ene and Diels-Alder Reactions

1-Hydroxycyclopropane-1-carbonitrile derivatives have been studied for their ability to participate in consecutive Alder-ene and Diels-Alder reactions. For instance, reactions with cyclohexa-1,4-diene and alloocimene have yielded 2:1 addition products. These compounds act initially as enophiles and subsequently as dienophiles, demonstrating the versatility of these substrates in complex reaction sequences. The structure of the adducts has been elucidated through X-ray analysis, providing insight into the reaction mechanism and potential applications in synthetic chemistry (Lodochnikova et al., 2010).

Hydrolysis Processes

Research on the hydrolysis of cyclopropyl ketones with water has shown that these reactions can lead to a variety of products while retaining the three-membered ring structure. This highlights the potential of 1-Hydroxycyclopropane-1-carbonitrile derivatives in synthetic pathways where the preservation of the cyclopropane core is desired. Such studies have implications for the synthesis of complex organic molecules and understanding reaction mechanisms involving cyclopropyl groups (Kayukov et al., 2012).

Enophile in Alder-ene Reaction

The compound has also been identified as a new enophile in the Alder-ene reaction, demonstrating its ability to undergo cyclopropanation with various substrates. This property is particularly significant for developing new synthetic routes and understanding the reactivity of cyclopropane derivatives. The findings from these studies are critical for advancing the field of organic synthesis, offering new strategies for constructing complex molecular architectures (Ashirov et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound is used in pharmaceutical testing , suggesting that it may interact with various biological targets.

Mode of Action

It’s known to participate in tandem alder-ene and diels-alder reactions, which are types of pericyclic reactions used in organic synthesis. These reactions could potentially alter the structure or function of its biological targets.

Biochemical Pathways

Result of Action

Its use in pharmaceutical testing suggests that it may have significant biological effects .

properties

IUPAC Name |

1-hydroxycyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c5-3-4(6)1-2-4/h6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNIISSYNHNAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504274 | |

| Record name | 1-Hydroxycyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxycyclopropane-1-carbonitrile | |

CAS RN |

14743-56-7 | |

| Record name | 1-Hydroxycyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxycyclopropane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary focus of the research papers?

A1: Both research papers, "Formation of 1-hydroxycyclopropanecarbonitrile ring in bicyclic systems" [, ], focus on the formation of the 1-Hydroxycyclopropanecarbonitrile ring within bicyclic systems. This suggests investigations into the specific reaction conditions, mechanisms, and potential applications of this chemical transformation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

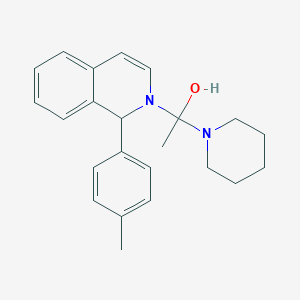

![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)